1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
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Overview
Description
Ramipril Methyl Ester is a derivative of ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. Ramipril Methyl Ester is a prodrug that is converted into its active form, ramiprilat, in the body. This compound is known for its ability to inhibit the renin-angiotensin-aldosterone system, thereby reducing blood pressure and providing cardiovascular protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Methyl Ester typically involves the esterification of ramipril. One common method involves the reaction of ramipril with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of Ramipril Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Ramipril Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form ramiprilat, the active form of the drug.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Produces ramiprilat.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ramipril Methyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ramipril Methyl Ester exerts its effects by inhibiting the angiotensin-converting enzyme, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to a decrease in blood pressure and a reduction in the workload on the heart. The active form, ramiprilat, binds to the enzyme’s active site, blocking its activity and leading to vasodilation and decreased aldosterone secretion .
Comparison with Similar Compounds
Similar Compounds
- Lisinopril
- Enalapril
- Perindopril
- Amlodipine (though it is a calcium channel blocker, it is often compared with ACE inhibitors for hypertension treatment) .
Uniqueness
Ramipril Methyl Ester is unique due to its specific ester group, which allows for a controlled release of the active form, ramiprilat. This provides a longer duration of action compared to some other ACE inhibitors. Additionally, its molecular structure allows for better binding affinity to the angiotensin-converting enzyme, making it a potent inhibitor .
Properties
IUPAC Name |
1-[2-[(1-methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQBRAQKYAQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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